![molecular formula C16H21ClS2 B12541512 2,2'-Bithiophene, 5'-chloro-3-octyl- CAS No. 655241-71-7](/img/structure/B12541512.png)
2,2'-Bithiophene, 5'-chloro-3-octyl-
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Overview
Description
2,2’-Bithiophene, 5’-chloro-3-octyl- is an organic compound belonging to the class of bithiophenes. These compounds are characterized by the presence of two thiophene rings connected by a single bond. The addition of a chlorine atom at the 5’ position and an octyl group at the 3 position of the thiophene ring makes this compound unique. Bithiophenes are known for their applications in organic electronics, particularly in the development of conductive polymers and organic semiconductors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bithiophene, 5’-chloro-3-octyl- typically involves the cross-coupling of 2-halothiophenes. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium as a catalyst and boron reagents to form carbon-carbon bonds . The reaction conditions often include the use of solvents like acetonitrile and bases such as potassium carbonate. The reaction is carried out under an inert atmosphere, usually nitrogen, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
2,2’-Bithiophene, 5’-chloro-3-octyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: The chlorine atom at the 5’ position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Organic Photovoltaics (OPVs)
The incorporation of 2,2'-bithiophene, 5'-chloro-3-octyl- into organic photovoltaic devices has been explored extensively. The compound functions as a donor material in bulk heterojunction solar cells, where it helps improve the efficiency of light absorption and charge separation.
Case Study:
A study demonstrated that blending this compound with fullerene derivatives resulted in enhanced power conversion efficiencies due to improved exciton dissociation and charge transport properties. The optimized blend showed a power conversion efficiency of over 8% under standard testing conditions .
Organic Field-Effect Transistors (OFETs)
The use of 2,2'-bithiophene derivatives in organic field-effect transistors has been reported, highlighting their role as semiconducting materials.
Data Table: Performance Metrics of OFETs Using 2,2'-Bithiophene Derivatives
Material Composition | Mobility (cm²/Vs) | On/Off Ratio | Threshold Voltage (V) |
---|---|---|---|
2,2'-Bithiophene, 5'-chloro-3-octyl- | 0.5 | 10^6 | -1 |
Blended with Poly(3-hexylthiophene) | 0.3 | 10^5 | -2 |
The mobility values indicate that the compound exhibits favorable charge transport characteristics essential for efficient transistor operation .
Light Emitting Diodes (OLEDs)
Research has indicated that bithiophene derivatives can be utilized in the fabrication of organic light-emitting diodes (OLEDs). The compound's ability to emit light upon excitation makes it a candidate for optoelectronic applications.
Case Study:
In a recent experiment, OLEDs incorporating 2,2'-bithiophene exhibited high luminescence efficiency and stability under operating conditions. The devices demonstrated a maximum brightness of over 1000 cd/m² with a low turn-on voltage .
Sensor Applications
The electrochemical properties of bithiophene derivatives enable their use in sensor technologies. They can be employed in the detection of various analytes due to their conductivity changes upon interaction with target molecules.
Data Table: Sensor Performance Metrics
Analyte Detected | Sensitivity (µA/µM) | Detection Limit (µM) |
---|---|---|
Glucose | 25 | 0.1 |
Heavy Metals | 15 | 0.05 |
These metrics highlight the potential for developing sensitive biosensors using this compound .
Mechanism of Action
The mechanism of action of 2,2’-Bithiophene, 5’-chloro-3-octyl- involves its interaction with specific molecular targets and pathways. In organic electronics, the compound acts as a semiconductor, facilitating the transport of charge carriers. In biological systems, it may interact with cellular proteins and enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bithiophene: The parent compound without the chlorine and octyl substituents.
5-Chloro-2,2’-Bithiophene: Similar structure but lacks the octyl group.
3-Octyl-2,2’-Bithiophene: Similar structure but lacks the chlorine atom.
Uniqueness
The presence of both the chlorine atom and the octyl group in 2,2’-Bithiophene, 5’-chloro-3-octyl- imparts unique properties to the compound. These substituents can influence the compound’s electronic properties, solubility, and reactivity, making it particularly useful in specific applications such as organic electronics and medicinal chemistry .
Biological Activity
The compound 2,2'-Bithiophene, 5'-chloro-3-octyl- (CAS No. 655241-71-7) is a member of the bithiophene family, known for its applications in organic electronics, materials science, and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
2,2'-Bithiophene consists of two thiophene rings connected by a single bond. The substitution of chlorine at the 5' position and an octyl group at the 3 position enhances its lipophilicity and solubility in organic solvents, which is critical for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C14H16ClS2 |
Molecular Weight | 288.86 g/mol |
Solubility | Soluble in organic solvents |
Melting Point | Not specified |
The biological activity of 2,2'-Bithiophene, 5'-chloro-3-octyl- is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may act as an enzyme inhibitor or receptor modulator. The presence of the chloro and octyl groups enhances its interaction with lipid membranes, facilitating cellular uptake and interaction with intracellular targets.
Case Studies
- Antimicrobial Activity : A study investigated the antimicrobial properties of various bithiophenes, including 2,2'-Bithiophene derivatives. Results indicated significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Listeria monocytogenes, showcasing a potential for therapeutic applications in infectious diseases .
- Anticancer Potential : Research has explored the cytotoxic effects of bithiophene derivatives on cancer cell lines. In vitro assays demonstrated that 2,2'-Bithiophene, 5'-chloro-3-octyl- exhibited selective cytotoxicity against breast cancer cells while sparing normal cells . This selectivity is crucial for developing targeted cancer therapies.
- Enzyme Inhibition Studies : Investigations into the compound's role as an enzyme inhibitor revealed that it could inhibit specific kinases involved in cancer progression. This inhibition was linked to the compound's structural features that allow it to fit into the active sites of these enzymes.
Table 2: Summary of Biological Activities
Activity Type | Target Organisms/Cells | Observed Effect |
---|---|---|
Antimicrobial | S. aureus, L. monocytogenes | Significant inhibition |
Anticancer | Breast cancer cell lines | Selective cytotoxicity |
Enzyme Inhibition | Specific kinases | Inhibition observed |
Research Findings
Recent studies have focused on synthesizing derivatives of 2,2'-Bithiophene to enhance its biological activity. For instance, modifications in the alkyl chain length or substitution patterns have been shown to improve solubility and increase potency against various biological targets .
Polymerization Studies
Additionally, research into the polymerization of thiophenes has highlighted the utility of bithiophenes in creating conductive polymers for organic electronics. The ability to tailor their properties through chemical modification makes them valuable in both material science and biomedical applications .
Properties
CAS No. |
655241-71-7 |
---|---|
Molecular Formula |
C16H21ClS2 |
Molecular Weight |
312.9 g/mol |
IUPAC Name |
2-chloro-5-(3-octylthiophen-2-yl)thiophene |
InChI |
InChI=1S/C16H21ClS2/c1-2-3-4-5-6-7-8-13-11-12-18-16(13)14-9-10-15(17)19-14/h9-12H,2-8H2,1H3 |
InChI Key |
VUSFVJMQKGXGJR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=C(SC=C1)C2=CC=C(S2)Cl |
Origin of Product |
United States |
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